An In-Depth Technical Guide to (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine
An In-Depth Technical Guide to (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, analysis, and pharmacological context of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine. The structure of this document is designed to logically flow from fundamental properties to practical applications, providing not just data, but also the scientific reasoning behind the methodologies presented.
Introduction: A Molecule of Growing Interest
(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine, a chiral derivative of nornicotine, stands as a molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure, which combines a saturated pyrrolidine ring with an aromatic pyridine moiety, provides a unique three-dimensional scaffold that is highly valuable in drug discovery.[2] The pyrrolidine ring, a common motif in natural products and pharmaceuticals, offers sp³-hybridized carbons that allow for a greater exploration of chemical space compared to flat, aromatic systems.[2]
This compound has garnered attention primarily as a promising scaffold for the development of novel acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease.[1] Understanding its chemical properties is therefore crucial for researchers aiming to synthesize, modify, or formulate this and related compounds for therapeutic development.
Nomenclature, Structure, and Identification
The compound is systematically identified by several names and registry numbers, which is critical for accurate literature searches and regulatory documentation.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone | [3] |
| Common Synonyms | (S)-N-Acetylnornicotine, N'-Acetylnornicotine | [4] |
| CAS Number | 5979-94-2 | [3][4] |
| Molecular Formula | C₁₁H₁₄N₂O | [1][3] |
| Molecular Weight | 190.24 g/mol | [3] |
| InChIKey | SSABMTSCLQGWBB-NSHDSACASA-N | [4] |
The molecule's core structure features a pyrrolidine ring with a pyridine ring attached at the C2 position. The stereochemistry at this chiral center is the (S)-configuration. The nitrogen atom of the pyrrolidine ring is functionalized with an acetyl group, forming a tertiary amide. This acetylation neutralizes the basicity of the pyrrolidine nitrogen, which significantly alters the molecule's overall physicochemical and pharmacological properties compared to its precursor, (S)-nornicotine.
Physicochemical Properties
Direct experimental data for many physical properties of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine are not widely published. The following table summarizes estimated values based on its structural components and data from analogous compounds. These values provide a reliable baseline for experimental design.
| Property | Estimated Value | Scientific Rationale & Comparative Data |
| Melting Point | 50 - 80 °C | Based on related substituted pyrrolidines. The introduction of the acetyl group and the pyridine ring increases intermolecular forces compared to simple pyrrolidines.[1] |
| Boiling Point | 250 - 280 °C | The presence of the polar amide and the aromatic pyridine ring significantly increases the boiling point over precursors. For comparison, N-acetylpyrrolidine boils at ~212 °C.[1] |
| Aqueous Solubility | 10 - 50 mM (Moderate) | The molecule has both hydrophilic (pyridine nitrogen, carbonyl oxygen) and lipophilic (pyrrolidine and pyridine rings) regions. Solubility is expected to increase in acidic conditions due to the protonation of the pyridine nitrogen.[1] |
| logP (Octanol/Water) | 1.5 - 2.5 | This value indicates moderate lipophilicity, suggesting a favorable balance for penetrating biological membranes while maintaining sufficient aqueous solubility for formulation.[1] |
| pKa | ~5.2 | This is attributed to the pyridine nitrogen. The acetyl group on the pyrrolidine nitrogen makes it a non-basic amide. This pKa is crucial for understanding the compound's charge state at physiological pH (7.4), where it will be predominantly neutral but with a small fraction protonated.[1] |
Synthesis and Purification
The most direct and logical synthesis of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine involves the acetylation of its immediate precursor, (S)-nornicotine. The overall synthetic workflow can be envisioned as a two-stage process: first, the enantioselective synthesis of (S)-nornicotine, followed by its N-acetylation.
Stage 1: Enantioselective Synthesis of (S)-Nornicotine
Several robust methods exist for producing enantiomerically pure (S)-nornicotine. One effective approach starts from myosmine, which is reduced to racemic nornicotine, followed by chiral resolution.[1][5]
-
Step 1.1: Reduction of Myosmine. Myosmine is reduced to (R,S)-nornicotine using a chemical reducing agent such as sodium borohydride (NaBH₄) in a protic solvent system like methanol/water. This reaction proceeds with high yield.[1]
-
Step 1.2: Enantiomeric Resolution. The resulting racemic (R,S)-nornicotine is resolved to isolate the desired (S)-enantiomer. This is effectively achieved by forming diastereomeric salts with a chiral acid, such as N-lauroyl-(R)-alanine. The diastereomers exhibit different solubilities, allowing for separation via fractional crystallization. The desired salt is then treated with a base to liberate the free (S)-nornicotine.[1][5]
Stage 2: N-Acetylation of (S)-Nornicotine
The final step is the acetylation of the secondary amine of the pyrrolidine ring. This is a standard transformation for which numerous reliable protocols exist.[6] Acetic anhydride is a common, effective, and readily available acetylating agent.[4] The reaction is typically performed in an aprotic solvent.
Caption: Synthetic workflow for (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine.
Detailed Experimental Protocol: N-Acetylation of (S)-Nornicotine
This protocol is a representative procedure adapted from established methods for the N-acetylation of secondary amines.[4]
-
Reaction Setup: To a solution of (S)-nornicotine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add a catalytic amount of pyridine (0.1 eq).
-
Causality: DCM is used as an inert solvent that readily dissolves the starting material. Pyridine acts as a nucleophilic catalyst and also scavenges the acetic acid byproduct.
-
-
Addition of Reagent: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise via syringe over 5-10 minutes.
-
Causality: Dropwise addition at 0 °C helps to control the exothermicity of the acylation reaction. A slight excess of acetic anhydride ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Self-Validation: TLC provides a simple, real-time check for reaction completion, preventing premature workup or unnecessarily long reaction times. A typical mobile phase would be DCM/Methanol (e.g., 95:5).
-
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Causality: The NaHCO₃ wash neutralizes the acetic acid byproduct and any remaining acetic anhydride. The water and brine washes remove water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine.
-
Self-Validation: Column chromatography separates the desired product from non-polar impurities and any polar byproducts, with purity confirmed by TLC analysis of the collected fractions.
-
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Pyridine Protons (4H): Expected in the aromatic region, δ 7.0-9.0 ppm. The proton at C2 of the pyridine ring will be the most downfield.
-
Pyrrolidine Protons (7H): Expected in the aliphatic region, δ 1.5-4.0 ppm. These will appear as complex multiplets due to diastereotopicity. The proton at the chiral center (C2 of the pyrrolidine ring) will be coupled to adjacent protons.
-
Acetyl Protons (3H): A sharp singlet is expected around δ 2.1 ppm.[1]
-
-
¹³C NMR:
-
Carbonyl Carbon: A characteristic peak around δ 170 ppm.[1]
-
Pyridine Carbons: Five peaks in the range of δ 120-150 ppm.
-
Pyrrolidine Carbons: Four peaks in the range of δ 22-60 ppm.
-
Acetyl Carbon: A peak around δ 22 ppm.
-
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation of N-acylpyrrolidines is well-studied.[7][8]
-
Molecular Ion (M⁺): For C₁₁H₁₄N₂O, the expected [M+H]⁺ peak in ESI-MS would be at m/z 191.24.
-
Key Fragmentation Pathways:
-
Loss of the Acetyl Group: Cleavage of the N-acetyl group can occur, though fragmentation of the pyrrolidine ring itself is often more dominant.
-
Pyrrolidine Ring Fragmentation: A characteristic fragmentation pattern for N-acylpyrrolidines involves the cleavage of the ring. During fragmentation, the pyrrolidine moiety can preferentially hold the charge, sometimes leading to a dominant but uninformative fragment ion.[8]
-
Pyridine Ring Fragmentation: Cleavage of the pyridine ring from the pyrrolidine can lead to a fragment corresponding to the pyridinylmethyl cation.
-
Caption: Primary sites for mass spectrometric fragmentation.
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile and semi-volatile alkaloids and has been used to identify N-acetylated alkaloids in tobacco samples.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with an additive like formic acid or ammonium acetate would be a standard method for purity analysis and quantification. Detection would typically be by UV absorbance at ~260 nm, corresponding to the pyridine chromophore.[1]
Pharmacological Context and Biological Activity
The primary pharmacological interest in (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine stems from its potential as an acetylcholinesterase (AChE) inhibitor .[1]
-
Mechanism of Action: AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the concentration and duration of action of acetylcholine in the synaptic cleft are increased. This is a validated therapeutic approach for symptomatic treatment of Alzheimer's disease.
-
Structure-Activity Relationship (SAR): The pyrrolidine-pyridine scaffold serves as a key pharmacophore that can fit into the active site of the AChE enzyme. The acetyl group on the pyrrolidine nitrogen is critical; it removes the positive charge that would be present on the protonated secondary amine of nornicotine at physiological pH. This change in charge and hydrogen bonding capacity dramatically alters the binding affinity and selectivity for its biological targets.
Beyond AChE inhibition, the pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, and derivatives have been explored for a wide range of biological activities, including potential anticancer and antidiabetic properties.[1][2]
Safety, Handling, and Storage
Hazard Identification
Based on aggregated GHS data, (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine is classified with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The hazards of its precursor, (R,S)-nornicotine, include being harmful if swallowed, in contact with skin, or if inhaled.[9] It is prudent to handle the acetylated derivative with similar precautions.
Handling and Personal Protective Equipment (PPE)
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine is a synthetically accessible and pharmacologically relevant molecule. Its well-defined structure, rooted in the chemistry of tobacco alkaloids, provides a versatile platform for the design of new therapeutic agents, particularly in the area of neurodegenerative disease. The synthetic protocols, though requiring careful execution of chiral resolution and purification, are based on robust and well-understood chemical transformations. A thorough understanding of its physicochemical properties, handling requirements, and analytical characterization methods, as outlined in this guide, is essential for any researcher working with this promising compound.
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